

An In-Depth Technical Guide to the Solubility of 4-Phenylazepane Hydrochloride

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Compound of Interest

Compound Name: 4-Phenylazepane hydrochloride

Cat. No.: B1358518

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **4-phenylazepane hydrochloride**, a key consideration for its application in research and pharmaceutical development. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility for amine hydrochlorides, outlines detailed experimental protocols for its determination, and discusses relevant analytical techniques for quantification. By leveraging data from structurally similar compounds and established theoretical frameworks, this document offers a robust predictive analysis of **4-phenylazepane hydrochloride**'s solubility profile across a range of common laboratory solvents. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle and formulate this compound.

Part 1: Introduction to 4-Phenylazepane Hydrochloride

Chemical Identity and Structure

4-Phenylazepane hydrochloride is the hydrochloride salt of 4-phenylazepane.^[1] Its structure consists of a seven-membered azepane ring with a phenyl group attached at the 4-position.^[1]

The presence of the hydrochloride salt makes it an ionic compound, which significantly influences its physicochemical properties, particularly its solubility.^[1]

Table 1: Chemical Identifiers of **4-Phenylazepane Hydrochloride**

Parameter	Value
IUPAC Name	4-phenylazepane;hydrochloride
CAS Registry Number	7500-40-5
Molecular Formula	C ₁₂ H ₁₈ ClN
Molecular Weight	211.73 g/mol
Canonical SMILES	<chem>C1CC(CCNCC1)C2=CC=CC=C2.Cl</chem>
InChI	InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H

Source: Vulcanchem, 2023^[1]

The structure contains a chiral center at the 4-position of the azepane ring, meaning it can exist as different stereoisomers.^[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems. For **4-phenylazepane hydrochloride**, its nature as a salt of a secondary amine is a key factor. As an amine hydrochloride, it is a weak organic base. The protonated nitrogen atom and the chloride counter-ion contribute to its overall polarity and potential for hydrogen bonding.^[1]

Significance in Research and Drug Development

4-Phenylazepane and its derivatives are of interest in medicinal chemistry. The core structure is found in a number of biologically active compounds. A thorough understanding of its solubility is paramount for its use in in vitro and in vivo studies, as well as for the development of potential

pharmaceutical formulations. Poor solubility can be a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.

Part 2: Theoretical Principles of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For amine hydrochlorides like **4-phenylazepane hydrochloride**, the following principles are of primary importance.

Factors Affecting Solubility

- "Like Dissolves Like": This fundamental principle dictates that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. **4-Phenylazepane hydrochloride**, being an ionic salt, is a polar molecule.
- Solvent Polarity: The polarity of the solvent plays a crucial role.
 - Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for ionic compounds like amine hydrochlorides due to favorable ion-dipole interactions and hydrogen bonding.
 - Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They can accept hydrogen bonds but not donate them. Their ability to solvate ions is generally less effective than that of protic solvents.
 - Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating ions. The solubility of ionic compounds in these solvents is typically very low.
- pH Effects: For ionizable compounds, the pH of the aqueous medium is a critical factor. The solubility of an amine hydrochloride is pH-dependent. In acidic to neutral solutions, the amine remains protonated, favoring solubility. As the pH becomes more basic, the amine can be deprotonated to its free base form, which is generally less polar and may have lower aqueous solubility.

- Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.

Part 3: Predicted Solubility Profile of 4-Phenylazepane Hydrochloride

Due to the limited availability of direct experimental data for **4-phenylazepane hydrochloride**, the following solubility profile is a prediction based on the principles outlined above and data for structurally related compounds.

Qualitative Solubility Prediction

Based on its structure as an amine hydrochloride, **4-phenylazepane hydrochloride** is expected to exhibit the following qualitative solubility:

- High Solubility: Water, Methanol, Ethanol
- Moderate Solubility: Dimethyl Sulfoxide (DMSO)
- Low to Insoluble: Dichloromethane, Diethyl Ether, Hexane, Toluene

Estimated Quantitative Solubility

While precise values require experimental determination, a reasonable starting point for researchers would be to assume a solubility of >10 mg/mL in polar protic solvents. For early-stage drug discovery, a kinetic solubility of >60 µg/mL is often considered a good target.^[2]

Table 2: Predicted Solubility of **4-Phenylazepane Hydrochloride**

Solvent	Predicted Solubility	Rationale
Water	High	Polar protic solvent, favorable ion-dipole interactions.
Methanol	High	Polar protic solvent, similar to water.
Ethanol	High	Polar protic solvent.
DMSO	Moderate	Polar aprotic solvent, good solvating power but less effective for salts than protic solvents.
Dichloromethane	Low	Nonpolar aprotic solvent.
Hexane	Insoluble	Nonpolar solvent.

Part 4: Experimental Protocols for Solubility Determination

To obtain accurate solubility data, standardized experimental protocols are essential. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery and development.

Method 1: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".^[3]

Objective: To determine the thermodynamic solubility of **4-phenylazepane hydrochloride** in various solvents at a controlled temperature.

Materials:

- **4-Phenylazepane hydrochloride** (solid)

- Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker with temperature control[3]
- Centrifuge
- Analytical balance
- HPLC system with a suitable column (e.g., C18) and UV detector

Protocol:

- Add an excess amount of solid **4-phenylazepane hydrochloride** to a vial containing a known volume of the solvent.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully remove an aliquot of the supernatant.
- Dilute the supernatant with a suitable solvent.
- Quantify the concentration of **4-phenylazepane hydrochloride** in the diluted sample using a validated HPLC method.
- Calculate the solubility based on the measured concentration and the dilution factor.

Method 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are rapid methods often used in early drug discovery for screening large numbers of compounds.[4][5]

Objective: To rapidly assess the kinetic solubility of **4-phenylazepane hydrochloride**.

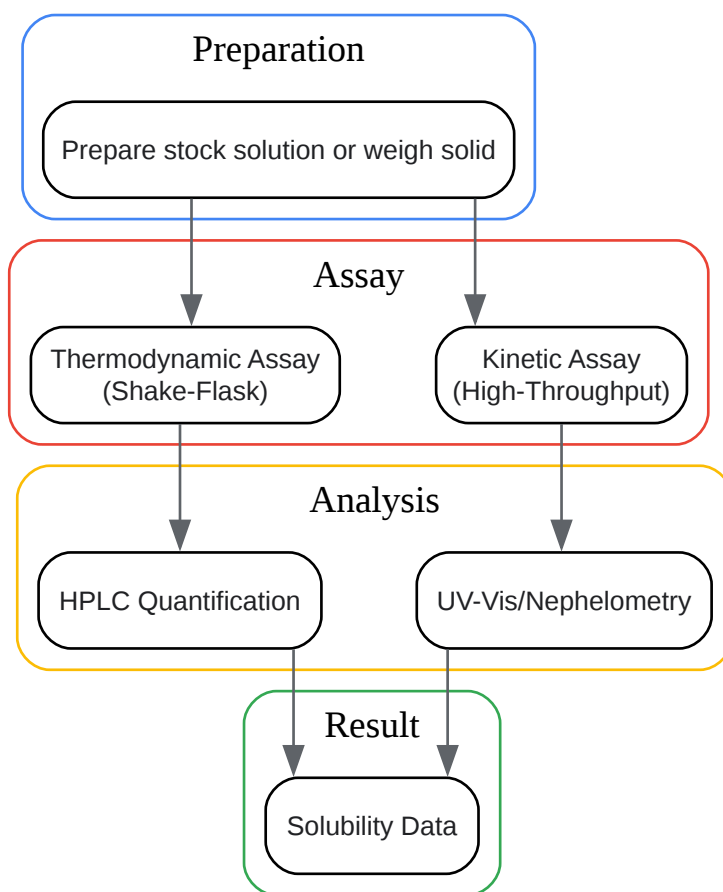
Materials:

- **4-Phenylazepane hydrochloride** stock solution in DMSO (e.g., 10 mM)[4]
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microtiter plates
- Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Protocol:

- Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[6]
- Add the aqueous buffer to each well to achieve the desired final compound concentrations. [6]
- Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).[6]
- Measure the turbidity (for nephelometry) or absorbance (for UV-Vis) of the solutions.[6]
- The concentration at which precipitation is observed is considered the kinetic solubility.

Diagram: Experimental Workflow for Solubility Determination



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Caption: Workflow for solubility determination.

Part 5: Analytical Methods for Quantification

Accurate quantification of the dissolved compound is crucial for determining solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of small molecules.

Typical HPLC Parameters for **4-Phenylazepane Hydrochloride**:

- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).^{[7][8]}

- Flow Rate: 1.0 mL/min[8]
- Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., around 240 nm).[8]
- Quantification: Based on a calibration curve of known concentrations of **4-phenylazepane hydrochloride**.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a simpler and faster method for quantification, provided there are no interfering substances that absorb at the same wavelength.[9]

Procedure:

- Determine the wavelength of maximum absorbance (λ_{max}) of **4-phenylazepane hydrochloride** in the chosen solvent.
- Prepare a series of standard solutions of known concentrations.
- Measure the absorbance of the standard solutions at λ_{max} .
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Part 6: Conclusion

While direct experimental solubility data for **4-phenylazepane hydrochloride** is not readily available, a strong predictive understanding of its solubility can be derived from its chemical structure and the established principles governing the solubility of amine hydrochlorides. It is anticipated to be highly soluble in polar protic solvents and progressively less soluble in polar aprotic and nonpolar solvents. For definitive quantitative data, the experimental protocols provided in this guide, particularly the shake-flask method coupled with HPLC analysis, are recommended. A thorough understanding and experimental determination of the solubility of **4-phenylazepane hydrochloride** are critical for its successful application in research and development.

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